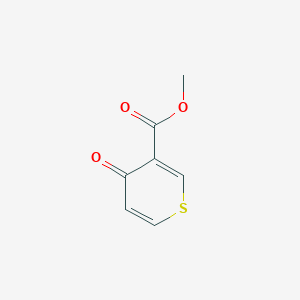

Methyl 4-oxothiopyran-3-carboxylate

Description

Overview of Thiopyran Chemistry and its Derivatives

Thiopyrans are a class of sulfur-containing heterocyclic compounds with a six-membered ring containing one sulfur atom. rsc.org They are analogous to pyrans, with the oxygen atom replaced by sulfur. rsc.orgwikipedia.org There are two main isomers of thiopyran, 2H-thiopyran and 4H-thiopyran, which differ in the location of the double bonds. wikipedia.org The chemistry of thiopyrans is rich and varied, and their derivatives are important intermediates in organic synthesis. tandfonline.comtandfonline.com These compounds serve as versatile building blocks for the construction of a wide array of more complex molecules, including analogues of natural products. tandfonline.comtandfonline.com

Significance of 4-Oxothiopyran Systems in Organic Synthesis

The 4-oxothiopyran ring system is a key structural motif in a number of synthetic targets. The ketone functionality at the 4-position provides a reactive site for a variety of chemical transformations, making these systems valuable intermediates in multi-step organic synthesis. youtube.comyoutube.com The presence of the sulfur atom and the carbonyl group influences the reactivity of the entire ring system, allowing for selective modifications at different positions.

Unique Structural Features and Electronic Properties of Methyl 4-oxothiopyran-3-carboxylate

The structure of this compound incorporates several key features that determine its chemical behavior. The thiopyran ring itself is a non-aromatic heterocycle. The presence of the electron-withdrawing ketone and ester groups significantly influences the electron distribution within the ring. This electronic arrangement makes the molecule susceptible to both nucleophilic and electrophilic attack at various positions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 61306-81-8 |

| Molecular Formula | C7H6O3S |

| Molecular Weight | 170.186 g/mol |

| Boiling Point | 273.3°C at 760 mmHg |

| Density | 1.365 g/cm³ |

| Flash Point | 131.8°C |

Data sourced from chemsrc.com

Contextualization within Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern chemical research. Thiopyrans and their derivatives, like this compound, are a significant subclass of these compounds. rsc.org Research into these molecules is driven by their potential as intermediates in the synthesis of new materials and biologically active compounds. rsc.org The study of their synthesis, reactivity, and properties contributes to a deeper understanding of fundamental principles in organic chemistry and fuels the development of new synthetic methodologies. tandfonline.com

Structure

3D Structure

Properties

CAS No. |

61306-81-8 |

|---|---|

Molecular Formula |

C7H6O3S |

Molecular Weight |

170.19 g/mol |

IUPAC Name |

methyl 4-oxothiopyran-3-carboxylate |

InChI |

InChI=1S/C7H6O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4H,1H3 |

InChI Key |

WAJVIYDEYDGJMR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Oxothiopyran 3 Carboxylate

Historical Development of Thiopyran Ring Synthesis

The synthesis of the thiopyran ring, a fundamental sulfur-containing heterocycle, has evolved significantly over the decades. Early methods often relied on the cyclization of open-chain precursors. One of the foundational approaches involved the reaction of 1,5-dicarbonyl compounds with a sulfur source. For instance, the addition of hydrogen sulfide (B99878) to cross-conjugated dienones was a common strategy to produce the corresponding thiacyclohexanone, which could then be oxidized to the thiopyran-4-one. acs.org These early methods, while effective, often required harsh reaction conditions and were limited in their tolerance of various functional groups. acs.org

A significant advancement in the field was marked by the work of R.B. Woodward in 1982, which highlighted the utility of thiopyrans in the total synthesis of complex natural products like erythromycin (B1671065) A. rsc.org This brought greater attention to the development of more controlled and versatile methods for constructing the thiopyran scaffold. The hetero-Diels-Alder reaction, a powerful tool for forming six-membered heterocycles, also emerged as a key strategy. rsc.org While early examples existed, its full potential for thiopyran synthesis, particularly the thio-Diels-Alder reaction where a sulfur-containing dienophile or diene is used, was explored more thoroughly in the latter half of the 20th century, paving the way for the more sophisticated methods used today. rsc.orgnih.gov

Contemporary Approaches to the Thiopyran-4-one Scaffold

Modern synthetic chemistry offers a diverse toolkit for constructing the thiopyran-4-one core structure of Methyl 4-oxothiopyran-3-carboxylate. These methods emphasize efficiency, control, and the ability to introduce desired substituents with precision.

Cyclocondensation Reactions for Ring Formation

Intramolecular cyclocondensation reactions are a cornerstone for building the thiopyran-4-one ring. The most relevant of these is the Dieckmann condensation , an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester in the presence of a base. wikipedia.orglibretexts.org For the synthesis of this compound, a suitable acyclic diester containing a sulfur atom in the chain would be the required precursor. The base-catalyzed reaction proceeds via the formation of an enolate which then attacks the second ester group, leading to the cyclized product after elimination of an alcohol molecule. wikipedia.orglibretexts.orgorganic-chemistry.org This method is particularly efficient for forming stable five- and six-membered rings. wikipedia.orgorganic-chemistry.org

Another powerful strategy is the [5C + 1S] annulation. In one example, α-alkenoyl-α-carbamoyl ketene-S,S-acetals react with a sulfur source like sodium sulfide (Na₂S·9H₂O) in a tandem thia-nucleophilic vinyl substitution reaction to yield substituted 4H-thiopyran-4-ones in good yields. researchgate.net This approach builds the ring by combining a five-carbon unit with a single sulfur atom.

| Cyclocondensation Method | Precursor Type | Key Features |

| Dieckmann Condensation | Acyclic Thio-Diester | Intramolecular reaction; Forms cyclic β-keto ester directly; Best for 5- and 6-membered rings. wikipedia.orglibretexts.orgresearchgate.net |

| [5C + 1S] Annulation | α-Alkenoyl Ketene-S,S-acetal | Combines a 5-carbon precursor with a sulfur source; Tandem nucleophilic substitution. researchgate.net |

Transformation of Precursor Thiophenes or Pyrones

Building the thiopyran-4-one from pre-existing heterocyclic rings is another elegant approach. A notable example involves the transformation of pyrones. A thio-Diels-Alder reaction between in situ generated alkene-1-thiones and 4-hydroxy-2-pyrones has been shown to produce 4H-thiopyran-4-one derivatives. rsc.orgrsc.org This method leverages the reactivity of the pyrone ring system to construct the sulfur-containing heterocycle.

The conversion of thiophenes, the five-membered sulfur heterocycles, into six-membered thiopyrans is less direct but feasible through ring-opening and rearrangement reactions. For instance, certain substituted thiophenes can undergo ring-opening under specific conditions, and the resulting intermediate can be induced to re-close into a six-membered thiopyran ring. researchgate.net This strategy is highly dependent on the substitution pattern of the initial thiophene (B33073).

Multi-Component Reactions in Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, have become a powerful tool in modern synthesis for their efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized thiopyrans.

One such approach involves the one-pot reaction of an aldehyde, malononitrile (B47326), carbon disulfide, and a primary amine. researchgate.netnih.gov This reaction proceeds through a series of tandem steps, including Knoevenagel condensation and Michael addition, to rapidly assemble the thiopyran ring. While this specific example leads to aminothiopyrans, variations in the starting materials, such as replacing malononitrile with a β-keto ester, can provide access to the 4-oxothiopyran scaffold. These reactions are often promoted by simple catalysts or can even proceed catalyst-free under the right conditions. researchgate.netiau.ir

Esterification and Carboxylate Functionalization Strategies

The introduction of the methyl carboxylate group at the C3 position is a critical step in synthesizing the target molecule. This functionality, being part of a β-keto ester system, can be introduced in two main ways: during the ring formation or after the thiopyran-4-one core is established.

As mentioned previously, the Dieckmann condensation is an ideal method as it directly generates the cyclic β-keto ester structure. wikipedia.orglibretexts.orgresearchgate.net The choice of the starting acyclic diester (e.g., a dimethyl ester) determines that the final product is a methyl carboxylate.

Alternatively, if the thiopyran-4-one ring is synthesized without the C3-substituent, the ester group can be added later. This involves a carboxylation reaction. The thiopyran-4-one can be treated with a strong base to form an enolate, which then reacts with a carboxylating agent like methyl chloroformate or dimethyl carbonate to install the desired methyl ester group at the C3 position. nih.gov This approach is analogous to the synthesis of β-keto esters from ketones. nih.gov

If the corresponding 4-oxothiopyran-3-carboxylic acid is synthesized first, standard Fischer esterification can be employed. This involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, to yield the methyl ester. britannica.comgoogle.com

| Functionalization Strategy | Description | Stage of Introduction |

| Dieckmann Condensation | Intramolecular cyclization of a thio-diester. | During ring formation. wikipedia.orgresearchgate.net |

| Enolate Carboxylation | Reaction of a thiopyran-4-one enolate with a carboxylating agent (e.g., methyl chloroformate). | After ring formation. nih.gov |

| Fischer Esterification | Acid-catalyzed reaction of the corresponding carboxylic acid with methanol. | After synthesis of the carboxylic acid precursor. britannica.comgoogle.com |

Green Chemistry Principles Applied to Synthesis

Modern synthetic routes increasingly incorporate the principles of green chemistry to reduce environmental impact. The synthesis of thiopyrans has benefited significantly from this paradigm shift.

Multi-component reactions (MCRs) are inherently green as they reduce the number of synthetic steps, minimize waste, and save energy. researchgate.net The development of MCRs for thiopyran synthesis often utilizes environmentally benign solvents. For example, catalyst-free, three-component reactions have been successfully carried out in water. iau.ir Glycerol (B35011), a non-toxic, biodegradable, and recyclable solvent, has also been employed as an efficient medium for the one-pot, multi-component synthesis of 4H-thiopyrans. researchgate.net

Furthermore, efforts have focused on using readily available, less hazardous reagents and developing catalyst-free reaction conditions where possible, further enhancing the green credentials of these synthetic protocols. researchgate.netnih.gov The use of MCRs and green solvents like water or glycerol represents a significant step towards the sustainable production of thiopyran derivatives. researchgate.netiau.ir

Stereoselective and Enantioselective Synthesis (if applicable to specific derivatives)

While specific stereoselective or enantioselective synthetic routes for this compound are not extensively documented, research into the asymmetric reduction of related 4-oxothiopyranone derivatives provides a strong basis for the potential to synthesize chiral derivatives of this compound. The creation of a stereocenter, particularly at the C4 position upon reduction of the ketone, is a key transformation that can be controlled to favor one enantiomer over the other.

A notable advancement in this area is the development of a cooperative bimetallic radical catalysis system for the asymmetric hydrogen-atom transfer (HAT) to ketones. This methodology has been successfully applied to the enantioselective reduction of a variety of challenging substrates, including benzo-fused 4-thiopyranones.

The reaction employs a cooperative system of two titanium catalysts that independently activate both the hydrogen donor and the ketone acceptor. This dual activation facilitates a concerted HAT process, which allows for excellent stereochemical communication and results in high enantioselectivities. For instance, the reduction of benzo-fused 4-thiopyranone derivatives using this system has yielded the corresponding 4-hydroxythiopyran products with impressive enantiomeric excesses (ee).

This approach highlights the feasibility of producing chiral 4-hydroxythiopyran derivatives, which are direct products of the reduction of 4-oxothiopyranones. Although not explicitly demonstrated for this compound, the broad applicability of this catalytic system to other functionalized ketones suggests its potential for the stereoselective synthesis of its derivatives. The presence of the methoxycarbonyl group at the C3 position would be a key consideration in the application of such a method.

The following table summarizes the results for the asymmetric reduction of representative benzo-fused 4-thiopyranone derivatives using a cooperative bimetallic radical catalysis system.

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | Benzo[b]thiopyran-4-one | (R)-2,3-Dihydrobenzo[b]thiopyran-4-ol | 95 | 92 |

| 2 | 6-Methoxybenzo[b]thiopyran-4-one | (R)-6-Methoxy-2,3-dihydrobenzo[b]thiopyran-4-ol | 93 | 94 |

| 3 | 7-Fluorobenzo[b]thiopyran-4-one | (R)-7-Fluoro-2,3-dihydrobenzo[b]thiopyran-4-ol | 96 | 93 |

Chemical Reactivity and Transformation Studies of Methyl 4 Oxothiopyran 3 Carboxylate

Reactivity at the Carbonyl Group (C=O)

The carbonyl group at the 4-position of the thiopyran ring is a key site for various chemical transformations, including nucleophilic additions, reductions, oxidations, and tautomerism.

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. This can lead to either direct addition to the carbonyl group or conjugate addition to the enone system. Studies on analogous compounds, such as 3-methoxycarbonylthiin-4-one, have shown that they readily undergo conjugate addition reactions lookchem.com.

In a similar vein, research on the related compound, methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, demonstrates its reactivity towards nucleophiles like hydrazine (B178648) and phenylhydrazine. These reactions proceed via nucleophilic attack at the carbonyl carbon, followed by cyclization to form pyrazole (B372694) derivatives rsc.org.

Table 1: Nucleophilic Addition Reactions on an Analogous Thiopyran Carboxylate

| Reactant | Nucleophile | Product | Reference |

| Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate | Hydrazine | 1,2-dihydro-5H- chemsrc.combenzothiopyrano[4,3-c]pyrazol-3-one | rsc.org |

| Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate | Phenylhydrazine | 2-phenyl-1,2-dihydro-5H- chemsrc.combenzothiopyrano[4,3-c]pyrazol-3-one | rsc.org |

These findings suggest that methyl 4-oxothiopyran-3-carboxylate would be reactive towards a variety of nucleophiles, leading to a diverse range of products.

Reductions and Oxidations

The carbonyl group of this compound can be reduced to a hydroxyl group using common reducing agents. For instance, the selective reduction of the methoxycarbonyl group in a related 4-oxo-1,4-dihydropyridine-3-carboxylate to a hydroxymethyl group has been achieved nih.gov. It is anticipated that similar selective reductions could be performed on the title compound.

Enolization and Tautomerism Studies

This compound, as a β-keto ester, can exist in equilibrium with its enol tautomer. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl, as well as by conjugation with the thiopyran ring. The position of this equilibrium would be influenced by factors such as the solvent and temperature. A study on a related benzothiopyran derivative confirms its existence as a tautomeric mixture rsc.org.

Reactivity of the Thiopyran Ring System

Electrophilic Aromatic Substitution (if applicable)

While the thiopyran ring in this compound is not aromatic in the traditional sense, the presence of the sulfur atom and the double bonds could allow for reactions with electrophiles. However, the electron-withdrawing nature of the carbonyl and ester groups would likely deactivate the ring towards electrophilic attack. Specific studies on electrophilic substitution reactions for this compound are not documented in the available literature.

Nucleophilic Substitution Reactions

The thiopyran ring can be susceptible to nucleophilic attack, particularly at the positions activated by the carbonyl group. In a study of a related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, alkylation with methyl iodide was investigated. This study revealed that methylation can occur at different positions, including the sulfur atom, demonstrating the nucleophilic character of the heteroatom in the ring mdpi.comresearchgate.netnih.gov.

Furthermore, the reaction of a related 4-pyridone derivative with phosphorus tribromide resulted in the substitution of the oxo group with a bromine atom, indicating that the 4-position is susceptible to nucleophilic substitution nih.gov.

Table 2: Nucleophilic Substitution on an Analogous Heterocyclic System

| Reactant | Reagent | Product | Reference |

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Methyl iodide | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | mdpi.comresearchgate.netnih.gov |

| 2,6-diaryl-5-aryl-4-oxo-1,4-dihydropyridine-3-carboxylate | Phosphorus tribromide | Methyl 4-bromo-6-(4-fluorophenyl)-2-phenylnicotinate | nih.gov |

These examples from analogous systems suggest that the thiopyran ring of this compound could undergo various nucleophilic substitution reactions, offering pathways to further functionalize the molecule.

Cycloaddition Reactions (e.g., Diels-Alder)

Currently, there is no specific research detailing the participation of this compound as either a diene or a dienophile in Diels-Alder or other cycloaddition reactions. While the broader class of thiopyran derivatives is known to undergo [4+2] cycloadditions, the influence of the 4-oxo and 3-methoxycarbonyl substituents on the reactivity of the thiopyran ring in the target molecule has not been experimentally investigated or reported. The electronic nature of these substituents would likely play a crucial role in the frontier molecular orbital energies, thus dictating the feasibility and outcome of any potential cycloaddition.

Reactivity of the Ester Moiety

The chemical behavior of the methyl ester functional group in this compound is another area lacking specific documentation.

Hydrolysis and Transesterification

No dedicated studies on the hydrolysis or transesterification of this compound have been found. While general principles of ester chemistry suggest that these reactions are feasible under acidic or basic conditions, the specific reaction kinetics, optimal conditions, and potential side reactions involving the thiopyran-4-one core are unknown. For instance, a study on a more complex, related system, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrated that hydrolysis of the ester could be achieved. However, the significant structural differences preclude direct extrapolation of these findings to the title compound.

Reactions with Organometallic Reagents

The interaction of this compound with common organometallic reagents such as Grignard or organolithium compounds has not been reported. Such reactions would be expected to target the ester functionality, potentially leading to tertiary alcohols after double addition, or ketones under specific conditions. However, the presence of the enone-like system in the thiopyran ring introduces the possibility of competing 1,2- or 1,4-addition pathways, the outcomes of which remain uninvestigated.

Metal-Catalyzed Transformations and Coupling Reactions

The utility of this compound as a substrate in modern metal-catalyzed cross-coupling and C-H functionalization reactions is an open question, with no available research to provide insights.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

There are no published examples of this compound being used in Suzuki, Heck, Sonogashira, or other palladium-catalyzed cross-coupling reactions. The viability of this compound as a coupling partner would depend on the introduction of a suitable leaving group (e.g., a halide or triflate) onto the thiopyran ring, a synthetic step that has not been described.

C-H Activation and Functionalization

The potential for direct C-H activation and functionalization of the thiopyran ring in this compound is another underexplored frontier. While C-H activation is a powerful tool for molecular diversification, its application to this specific heterocyclic system has not been documented. The regioselectivity and feasibility of such reactions would be highly dependent on the directing group ability of the existing substituents and the specific catalyst system employed.

Reaction Mechanisms and Kinetic Investigations

The chemical behavior of this compound is characterized by the reactivity of its β-keto ester functionality within a thiopyran ring. This structure allows for a range of chemical transformations, primarily involving intramolecular cyclization reactions and subsequent reactions with nucleophiles. The key reaction mechanisms and kinetic aspects are detailed below.

Intramolecular Cyclization (Dieckmann Condensation)

The formation of the 4-oxothiopyran ring system, of which this compound is a derivative, can be achieved through an intramolecular Claisen condensation, commonly known as the Dieckmann condensation. This reaction is a fundamental process for the formation of five- and six-membered rings. youtube.comyoutube.com The general mechanism for the Dieckmann condensation involves the following steps:

Enolate Formation: In the presence of a strong base, such as sodium ethoxide, a proton is abstracted from the α-carbon of one of the ester groups of a diester. numberanalytics.comlibretexts.org This results in the formation of a resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. numberanalytics.comlibretexts.org This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, expelling the alkoxide leaving group and reforming the carbonyl double bond. This step results in the formation of a cyclic β-keto ester. numberanalytics.comlibretexts.org

Deprotonation: The newly formed cyclic β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the alkoxide base present in the reaction mixture, forming a stable enolate. This deprotonation is the driving force of the reaction. youtube.com

Protonation: An acidic workup in the final step protonates the enolate to yield the final cyclic β-keto ester product. youtube.com

For the synthesis of a thiopyran ring system like that in this compound, a thioether-containing diester would undergo this cyclization. The sulfur atom in the chain influences the conformation and reactivity of the molecule but the fundamental mechanism remains the same.

Reaction with Hydrazine: Pyrazole Formation

β-keto esters, such as this compound, are known to react with hydrazine and its derivatives to form heterocyclic compounds, most notably pyrazolones. This reaction is a variation of the Knorr pyrazole synthesis. nih.gov The general mechanism proceeds as follows:

Hydrazone Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the ketone carbonyl group of the β-keto ester. This is followed by dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the ester carbonyl group. This intramolecular attack leads to the formation of a five-membered ring intermediate.

Elimination: The cyclic intermediate then eliminates a molecule of alcohol (methanol in the case of a methyl ester) to form the stable pyrazolone (B3327878) ring. The resulting product from the reaction of this compound with hydrazine would be a thiopyrano[4,3-c]pyrazol-3-one derivative.

Kinetic Investigations

While specific kinetic data such as rate constants and activation energies for the reactions of this compound are not extensively documented in publicly available literature, general kinetic principles for the Dieckmann condensation and related reactions have been studied.

The rate of the Dieckmann condensation is significantly influenced by several factors, including the choice of solvent and catalyst.

| Factor | Effect on Reaction | Research Finding |

| Solvent | Can influence reaction rate and yield. | Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to increase reaction rates and yields in Dieckmann cyclizations compared to other solvents. This is attributed to better stabilization of the intermediate enolate. |

| Catalyst | The choice of base is crucial for the deprotonation step. | Strong bases such as sodium ethoxide and potassium tert-butoxide are commonly used to ensure the formation of the enolate ion, which is a key step in the reaction mechanism. |

| Ring Size | The stability of the forming ring affects the reaction feasibility. | The Dieckmann condensation is most effective for the formation of stable five- and six-membered rings. The formation of the six-membered thiopyran ring is therefore a favorable process. youtube.comyoutube.com |

For the reaction with hydrazine, the rate is dependent on the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons in the β-keto ester. The reaction is typically carried out under conditions that favor the initial formation of the hydrazone, often with mild heating.

Derivatization and Functionalization Strategies for Methyl 4 Oxothiopyran 3 Carboxylate

The scaffold of methyl 4-oxothiopyran-3-carboxylate presents multiple reactive sites that allow for extensive derivatization and functionalization. The presence of the β-ketoester functionality, the reactive α-protons, the carbonyl group, and the sulfur atom within the heterocyclic ring offers a versatile platform for chemical modifications. These modifications are crucial for developing new compounds with tailored electronic, steric, and pharmacological properties.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Methyl 4-oxothiopyran-3-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

Expected ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The spectrum would be expected to show distinct signals for the methyl ester protons, as well as the protons on the thiopyran ring.

Expected ¹³C NMR would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester, the carbons of the thiopyran ring, and the methyl carbon of the ester.

2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Solid-State NMR could be employed to study the compound in its crystalline form, providing information about its conformation and packing in the solid state.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Ketone) | - | ~195-205 |

| C=O (Ester) | - | ~165-175 |

| CH (on thiopyran ring) | Varies | Varies |

| CH₂ (on thiopyran ring) | Varies | Varies |

Note: The above table is a hypothetical representation of expected chemical shift ranges and is not based on experimental data.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS for fragmentation pathways)

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, confirming that the synthesized compound has the correct atomic composition.

Tandem Mass Spectrometry (MS/MS) would involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions would provide valuable information about the connectivity of the molecule. For instance, the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) would be expected fragmentation pathways.

Expected Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [M]+• | [M - OCH₃]+ | 31 |

| [M]+• | [M - COOCH₃]+ | 59 |

Note: This table represents plausible fragmentation patterns and is not based on experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FT-IR Spectroscopy would be expected to show strong absorption bands for the carbonyl stretching vibrations of both the ketone and the ester functional groups. The C-O stretching of the ester and the C-S stretching of the thiopyran ring would also be observable.

Raman Spectroscopy would complement the FT-IR data. While carbonyl stretches are also visible in Raman, the C-S bond and the thiopyran ring vibrations might show stronger signals.

Expected Vibrational Frequencies for this compound

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | ~1715-1730 | ~1715-1730 |

| C=O Stretch (Ester) | ~1735-1750 | ~1735-1750 |

| C-O Stretch (Ester) | ~1100-1300 | Weaker |

Note: This table provides typical wavenumber ranges for the specified functional groups and is not based on experimental data for the target compound.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

UV-Vis Spectroscopy would reveal the wavelengths at which this compound absorbs light. The presence of the carbonyl groups and the sulfur atom in the ring would likely result in n→π* and π→π* transitions, which would be observed as absorption bands in the UV region. The exact position of these bands would be influenced by the extent of conjugation in the molecule.

Fluorescence Spectroscopy would be used to determine if the compound emits light after being excited by UV radiation. The emission spectrum would provide information about the excited state of the molecule. Many organic molecules with conjugated systems exhibit fluorescence, though the quantum yield can vary significantly.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), would be the foundational approach to investigating the electronic nature of Methyl 4-oxothiopyran-3-carboxylate.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

An analysis for this compound would involve calculating the energies of the HOMO and LUMO. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. For instance, the analysis would pinpoint which atoms (e.g., the sulfur, the carbonyl oxygen, or specific carbons) are the primary contributors to the HOMO and LUMO, thus identifying the reactive centers of the molecule.

Understanding the distribution of electrons within a molecule is fundamental to predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound.

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. In such a map, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this molecule, one would expect to see a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms. The ESP map provides valuable insights into intermolecular interactions, such as hydrogen bonding.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, transition state calculations would be performed. These calculations identify the geometry and energy of the transition state—the highest energy point along the reaction coordinate. By determining the activation energy (the energy difference between the reactants and the transition state), chemists can predict the reaction rate. This type of analysis could be used to understand its synthesis or its reactivity with various reagents.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, like the ester group in this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy).

A potential energy surface (PES) would be generated by systematically rotating the key dihedral angles of the molecule and calculating the energy at each point. The resulting surface would show the energy minima corresponding to stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's three-dimensional structure and how its shape influences its properties and biological activity if any.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra for structure verification. The accuracy of these predictions has significantly improved with modern computational techniques. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental infrared (IR) spectrum to specific molecular vibrations (e.g., C=O stretch, C-S stretch).

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are often performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent, providing a more realistic picture of its properties in solution. An MD simulation of this compound in a solvent like water or chloroform (B151607) would track the movements of the molecule and solvent molecules over time. This can reveal information about its solvation, conformational dynamics in solution, and how the solvent affects its structure and reactivity.

Rational Design of Novel Derivatives Based on Computational Predictions

The rational design of novel derivatives of this compound and related scaffolds is an active area of research, leveraging computational chemistry to predict and optimize the biological activity of new chemical entities. By employing a variety of in silico techniques, researchers can screen virtual libraries of compounds, predict their pharmacokinetic and pharmacodynamic properties, and prioritize the synthesis of the most promising candidates. This approach significantly accelerates the drug discovery process and reduces the reliance on traditional, often time-consuming and expensive, high-throughput screening methods.

One notable example involves the design of pyrimidine-5-carboxylate derivatives as potential dihydrofolate reductase (DHFR) inhibitors. researchgate.net DHFR is a crucial enzyme for bacterial growth, making it an attractive target for the development of new antibacterial agents. In this study, researchers designed a series of methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives. The design process was guided by computational screening methods, including the evaluation of Lipinski's rule of five and Veber's rule to assess drug-likeness, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis. researchgate.net

The designed compounds were then subjected to molecular docking studies to predict their binding affinity and interaction with the active site of the DHFR enzyme. The results of these computational analyses guided the selection of derivatives for chemical synthesis and subsequent biological evaluation. The synthesized compounds demonstrated potent activity against both gram-positive and gram-negative bacteria, with some exhibiting activity comparable or superior to established antibiotics like Chloramphenicol and Ciprofloxacin. researchgate.net This successful outcome underscores the power of computational predictions in the rational design of novel therapeutic agents based on the pyrimidine-5-carboxylate scaffold.

The following table summarizes the key computational and experimental findings for a selection of the designed pyrimidine-5-carboxylate derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Solubility | Antibacterial Activity |

| Derivative 1 | C12H16N4O2S | 280.35 | 1.85 | Moderately Soluble | High |

| Derivative 2 | C13H18N4O2S | 294.37 | 2.15 | Moderately Soluble | High |

| Derivative 3 | C12H15ClN4O2S | 314.79 | 2.40 | Low | Moderate |

| Derivative 4 | C13H17FN4O2S | 312.37 | 1.90 | Moderately Soluble | High |

This data illustrates how computational predictions of physicochemical properties, such as LogP and solubility, can be correlated with experimental outcomes like antibacterial activity, providing a valuable feedback loop for the iterative process of drug design.

Furthermore, the rational design process often involves the creation of a pharmacophore model based on the known structure of the biological target or a set of active ligands. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. Novel derivatives can then be designed to fit this pharmacophore, increasing the likelihood of successful target engagement. The integration of these computational strategies continues to be a cornerstone in the development of new and effective therapeutic agents derived from core structures like this compound.

Applications of Methyl 4 Oxothiopyran 3 Carboxylate in Chemical Sciences

As a Versatile Building Block in Complex Organic Synthesis

The thiopyran framework is a crucial structural motif found in a variety of bioactive natural products and pharmaceutical agents. rsc.org Consequently, the development of synthetic routes to access these molecules is of great importance. Methyl 4-oxothiopyran-3-carboxylate and its derivatives serve as valuable starting materials in the construction of more complex molecular architectures. The reactivity of the ketone and ester functionalities, as well as the thiopyran ring itself, allows for a wide range of chemical transformations.

Thiopyran derivatives are often synthesized through [4+2] cycloaddition reactions, a powerful tool in organic synthesis for the formation of six-membered rings with high stereoselectivity. rsc.orgrsc.org While specific examples detailing the direct use of this compound in complex natural product synthesis are not extensively documented in publicly available literature, the general reactivity of the thiopyran-4-one scaffold suggests its potential in this area. For instance, the ketone at the 4-position can undergo nucleophilic addition or be used to introduce other functional groups, while the ester at the 3-position can be hydrolyzed, reduced, or converted to other functionalities. These transformations open up avenues for the elaboration of the thiopyran core into more intricate structures.

The synthesis of various heterocyclic compounds can be achieved starting from thiopyran-4-one precursors. researchgate.net The inherent reactivity of the thiopyran ring system, including the potential for oxidation at the sulfur atom to form sulfoxides and sulfones, further expands its synthetic utility. tandfonline.com

Precursor for Advanced Organic Materials

The unique electronic properties of sulfur-containing heterocycles make them attractive candidates for the development of advanced organic materials with applications in electronics and photonics.

Optoelectronic Materials

Thiopyran derivatives have been investigated for their potential use in optoelectronic materials. ontosight.ai The presence of the sulfur atom with its lone pairs of electrons can influence the electronic structure of the molecule, leading to interesting photophysical properties. While direct studies on materials derived specifically from this compound are limited, research on related thiopyranone derivatives highlights their potential. For example, certain thiopyranone-containing compounds have been explored for their anticancer, anti-inflammatory, and antimicrobial properties, which often stem from their specific electronic characteristics. ontosight.ai The development of such materials is an active area of research, with the potential for applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymerizable Monomers

The functional groups present in this compound offer handles for its incorporation into polymeric structures. While there are no direct reports on the polymerization of this specific monomer, analogous systems suggest potential pathways. The double bond within the thiopyran ring, or a vinyl group that could be introduced via modification of the ketone, could potentially undergo polymerization. Dithioesters, which share the sulfur-containing carbonyl functionality, have been shown to be involved in polymerization processes. nih.gov The resulting polymers could possess unique properties conferred by the thiopyran units, such as altered refractive index, thermal stability, or specific binding capabilities.

Components in Supramolecular Architectures

Ligand Design in Organometallic Chemistry and Catalysis

The sulfur and oxygen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows for the use of thiopyranone derivatives as ligands in organometallic chemistry and catalysis.

The coordination of thiopyranone-based ligands to metal centers can influence the catalytic activity and selectivity of the resulting complexes. For instance, the asymmetric reduction of 4-thiopyranones has been achieved using cooperative bimetallic radical catalysis, demonstrating the potential of this class of compounds in stereoselective transformations. acs.org The development of novel ligands based on the thiopyran scaffold is an ongoing area of research, with the aim of creating more efficient and selective catalysts for a variety of organic reactions. The synthesis of novel oxathiazine derivatives from ferrocenyl thiones, which are structurally related to thiopyranones, has been reported, with these compounds being attractive candidates for development as new ligands. nih.gov

Role in Developing New Synthetic Methodologies

The unique reactivity of this compound and related compounds can be exploited for the development of new synthetic methodologies. The presence of multiple functional groups allows for a variety of chemical transformations, providing access to a diverse range of products.

A review on the synthesis of thiopyran derivatives via [4+2] cycloaddition reactions highlights the importance of this class of compounds in accessing six-membered sulfur heterocycles. rsc.orgresearchgate.net The development of these synthetic methods is crucial for the efficient preparation of molecules with potential applications in medicinal chemistry and materials science. The study of the reactivity of thiopyran-3-one 1,1-dioxides in the synthesis of other N,O,S-heterocycles further illustrates the utility of the thiopyranone core in developing novel synthetic transformations. osi.lv The ability to functionalize the thiopyran ring at various positions opens up possibilities for creating diverse molecular libraries for high-throughput screening and drug discovery.

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The unique structural and functional attributes of this compound position it as a promising, yet largely unexplored, candidate for the design and synthesis of novel Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While direct integration of this specific molecule into MOFs or COFs has not been extensively reported in the literature, its constituent functional groups—a thiopyran ring, a ketone group, and a methyl carboxylate moiety—offer a versatile platform for the construction of advanced porous materials.

The design of MOFs and COFs relies on the predictable coordination or covalent bonding of molecular building blocks into extended, crystalline networks. The suitability of this compound as a linker or node in these frameworks can be understood by considering the potential roles of its distinct chemical features.

Potential as a Linker in MOF and COF Synthesis:

The carboxylate group, after hydrolysis of the methyl ester to a carboxylic acid, is a well-established functional group for linking to metal clusters in MOFs. nih.govbirmingham.ac.uk The resulting carboxylate can coordinate with a variety of metal ions, forming the nodes of the framework. The thiopyran ring itself can also participate in the formation of these frameworks. The sulfur atom in the thiopyran ring could potentially coordinate with certain metal centers, offering an additional point of connectivity and influencing the electronic properties of the resulting MOF.

In the context of COFs, which are formed through strong covalent bonds, the functional groups of this compound could be modified to participate in various condensation reactions. For instance, the ketone group could undergo condensation with amine-containing linkers to form imine-linked COFs. rsc.org Furthermore, the thiopyran ring can be functionalized with groups amenable to COF synthesis, such as boronic acids or aldehydes, to create extended two- or three-dimensional structures.

The table below outlines the potential functionalities of the different components of this compound in the context of MOF and COF synthesis.

| Functional Group | Potential Role in MOF Synthesis | Potential Role in COF Synthesis |

| Methyl Carboxylate | Can be hydrolyzed to a carboxylic acid to act as a primary linking group to metal nodes. | Can be converted to other functional groups suitable for covalent bond formation. |

| Ketone | Can act as a secondary coordination site for metal ions. | Can participate in condensation reactions (e.g., with amines to form imines). |

| Thiopyran Ring | The sulfur atom can coordinate with soft metal ions. The ring itself can be part of the linker backbone, influencing pore size and shape. | Can be functionalized with reactive groups (e.g., boronic acids, amines) to form covalent linkages. The heteroatom can influence the electronic properties of the COF. |

Hypothetical Research Findings:

Based on related research on thiophene-based porous materials, the integration of a sulfur-containing heterocycle like thiopyran could impart interesting properties to the resulting MOFs or COFs. Thiophene-containing COFs have been explored for their electronic properties, and it is conceivable that a thiopyran-based framework could exhibit similar or complementary characteristics. researchgate.net The presence of the sulfur atom could enhance the material's affinity for certain guest molecules, such as heavy metals or organic pollutants, making it a candidate for applications in sensing and separation.

While speculative, the table below presents hypothetical research findings for a MOF and a COF synthesized using a derivative of this compound as a linker.

| Framework | Linker | Metal Node / Covalent Linkage | Potential Properties and Applications |

| Hypothetical MOF-X | 4-Oxothiopyran-3-carboxylic acid | Zn(II) or Cu(II) | High surface area, potential for selective gas adsorption (e.g., CO2), catalytic activity for organic transformations. |

| Hypothetical COF-Y | 4-Oxothiopyran-3-carbaldehyde | Imine linkage (with a triamine linker) | Tunable electronic bandgap, potential for use in optoelectronic devices, photocatalysis. |

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity Pathways

While established methods such as the hetero-Diels-Alder reaction provide a robust route to thiopyran synthesis, future research is geared towards uncovering less conventional reactivity patterns. nih.gov The thia-Diels-Alder reaction, which utilizes thiocarbonyl compounds as dienophiles, is fundamental for creating the six-membered thiopyran ring with high stereoselectivity. nih.gov These reactions are crucial for accessing a variety of medicinal polycyclic compounds. nih.gov

A promising area for exploration is the base-promoted fragmentation of related sulfur heterocycles. For instance, the anions of methyl 4-oxothiolane-3-carboxylate have been used as synthetic equivalents for acrylate (B77674) and crotonate anions through base-promoted fragmentation of their C-alkylation products. rsc.org Investigating analogous fragmentation strategies for the Methyl 4-oxothiopyran-3-carboxylate ring system could unlock novel synthetic transformations and provide access to unique molecular architectures. The reactivity of the various functional groups on the thiopyran ring, such as the ketone and the carboxylate on the target molecule, offers multiple handles for derivatization and ring transformation studies. nih.gov

Development of Asymmetric Synthesis Strategies

The creation of chiral molecules is of paramount importance in medicinal chemistry. The development of asymmetric methods for synthesizing thiopyran derivatives is a key research focus. Current strategies have shown success in the asymmetric synthesis of fused thiopyran systems, such as thiopyranoindoles, using chiral catalysts based on thiourea, proline, and various metal complexes. rsc.org

Future work will likely involve the application of novel catalytic systems to achieve high enantioselectivity. For example, cooperative bimetallic radical catalysis represents a frontier in asymmetric synthesis. acs.org This approach, which uses two distinct metals to facilitate a hydrogen-atom transfer, could be adapted for the stereoselective reduction of the ketone in this compound to produce chiral hydroxyl-thiopyran derivatives. acs.org Similarly, established methods like the use of Corey's oxazaborolidine catalysts for the asymmetric reduction of ketones offer a viable pathway to chiral benzopyranols and could be adapted for thiopyran systems. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of 2H-thiopyrans has been successfully demonstrated in a continuous flow system via a thia-Diels-Alder reaction. d-nb.info In this process, thioaldehydes are generated in situ by UV-irradiation of phenacyl sulfides and immediately reacted with a diene. d-nb.info This method resulted in high yields and excellent reaction control, with optimization of residence time leading to significant improvements over batch conditions. d-nb.info

Table 1: Comparison of Batch vs. Flow Synthesis for a 2H-Thiopyran

| Condition | Residence Time | Yield |

| Batch | N/A | Lower yields due to overirradiation |

| Flow | 30 min | 81% |

This table illustrates the improved yield of a 2H-thiopyran derivative when synthesized under optimized continuous flow conditions compared to batch processing. d-nb.info

Extending these principles to this compound and its derivatives could streamline their production. Furthermore, integrating flow chemistry with automated synthesis platforms, which utilize robotics for liquid and solid handling, can accelerate the discovery of new derivatives by enabling high-throughput experimentation. bohrium.com

Novel Applications in Sustainable Chemical Technologies

The principles of green chemistry are increasingly guiding synthetic route design. Research into thiopyran synthesis has demonstrated the potential for environmentally benign methodologies. Several studies have reported the successful synthesis of thiopyran derivatives using water as a green solvent, eliminating the need for volatile organic compounds. sid.irdorl.netiau.ir

These methods often involve one-pot, multicomponent reactions (MCRs), which enhance atom economy and reduce waste by combining multiple starting materials in a single step. iau.ir An efficient, catalyst-free synthesis of 2H-thiopyran derivatives has been achieved in water by reacting an alkyl propiolate, a benzoyl isothiocyanate, and an alkyl bromide. sid.ir This approach not only offers high product yields and a simple work-up but also aligns with the core tenets of sustainable chemistry. sid.ir Applying these green MCR strategies to precursors of this compound could provide more sustainable manufacturing routes.

Computational Screening and High-Throughput Experimentation for Derivative Discovery

The discovery of new molecules with desired properties can be significantly accelerated by modern computational and experimental techniques. Computational screening, including molecular docking, allows for the in silico evaluation of vast virtual libraries of compounds against biological targets. rjptonline.orgrsc.org This approach has been used to identify potential anticancer agents from libraries of thiohydantoin and thiophene (B33073) derivatives by predicting their binding affinity to key protein receptors. rjptonline.orgrsc.org Such computational studies can prioritize the synthesis of the most promising derivatives of this compound, saving time and resources.

These in silico findings can then be validated through High-Throughput Experimentation (HTE). HTE utilizes miniaturized, parallel reaction formats to rapidly screen numerous catalysts, reagents, and reaction conditions. bohrium.comchemrxiv.org This methodology is invaluable for reaction optimization and for generating diverse libraries of compounds for biological screening. bohrium.com By combining computational pre-screening with HTE, the discovery and development of novel this compound derivatives for various applications can be made dramatically more efficient.

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-oxothiopyran-3-carboxylate in a laboratory setting?

this compound can be synthesized via multi-step organic reactions, often involving cyclization and esterification. A common approach involves:

Thiopyran ring formation : Reacting thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

Esterification : Introducing the methyl ester group via nucleophilic substitution or transesterification.

Purification : Column chromatography or recrystallization to achieve high purity (>95%).

Safety protocols, such as using protective equipment and proper waste disposal, must be followed due to reactive intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation typically involves:

- X-ray crystallography : Single-crystal diffraction using programs like SHELXL for refinement and Mercury for visualization .

- Spectroscopic techniques :

- NMR : Analysis of , , and DEPT spectra to confirm substituent positions.

- FT-IR : Verification of carbonyl (C=O) and thiopyran ring vibrations.

- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.

Cross-referencing data with computational models (e.g., DFT) ensures accuracy .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste management : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How should discrepancies in crystallographic data between experimental and computational models be addressed?

Discrepancies may arise from:

- Thermal motion or disorder : Use SHELXL’s restraints (e.g., DELU, SIMU) to refine anisotropic displacement parameters .

- Packing effects : Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with Mercury’s Materials Module .

- Validation tools : Employ PLATON or checkCIF to identify outliers in bond lengths/angles .

If computational models (DFT-optimized geometries) conflict with experimental data, re-examine solvent effects or lattice contributions .

Q. What strategies are effective for analyzing the electronic properties of this compound derivatives?

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA to study frontier orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .

- Spectroscopic correlation : Compare calculated IR/Raman spectra with experimental data to validate electronic transitions.

- Reactivity studies : Use Fukui indices to predict nucleophilic/electrophilic sites for functionalization .

Q. How can researchers resolve contradictions in reported biological activity data for thiopyran derivatives?

- Experimental design : Standardize assays (e.g., MIC for antimicrobial studies) to ensure reproducibility.

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the thiopyran ring) with activity trends.

- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .

Q. What advanced techniques are recommended for studying the supramolecular assembly of this compound?

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding, van der Waals interactions) using CrystalExplorer.

- Packing similarity calculations : Compare crystal structures with Mercury to identify isostructural motifs .

- Thermal analysis : DSC/TGA to assess stability and phase transitions under varying conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.